H-Orn(Fmoc)-OH

概要

説明

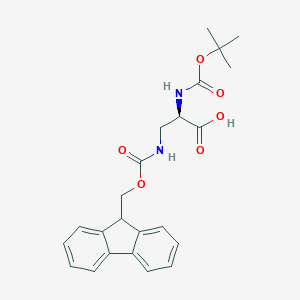

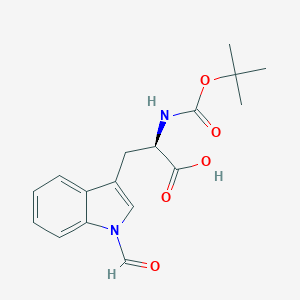

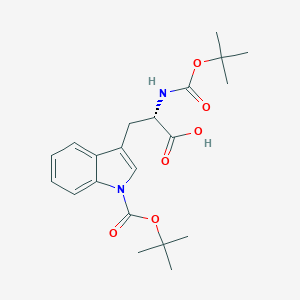

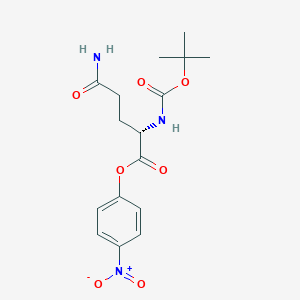

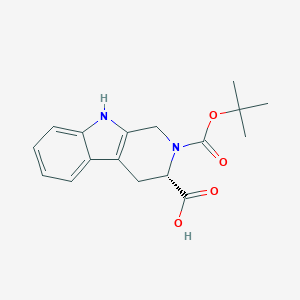

“H-Orn(Fmoc)-OH” is a molecule with the molecular formula C20H22N2O4 . It is also known by various synonyms such as L-Orn(Fmoc)-OH, ORNITHINE(FMOC)-OH, Nδ-Fmoc-L-ornithine, and others .

Synthesis Analysis

The synthesis of “H-Orn(Fmoc)-OH” involves solid-phase peptide synthesis (SPPS), which is a widely used method for producing peptides . The Fmoc (fluorenylmethyloxycarbonyl) strategy is commonly used in SPPS . The synthesis involves the use of resin, the ninhydrin test, various protecting groups, coupling reagents for peptide bond formation, and the cleavage process .

Molecular Structure Analysis

The molecular structure of “H-Orn(Fmoc)-OH” includes a fluorenyl group, which has a strong absorbance in the ultraviolet region . This property is useful for spectrophotometrically monitoring coupling and deprotection reactions .

Chemical Reactions Analysis

The Fmoc group in “H-Orn(Fmoc)-OH” is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

“H-Orn(Fmoc)-OH” has an average mass of 354.400 Da and a mono-isotopic mass of 354.157959 Da . It has been shown to form various structures that have unique properties, making it an excellent bio-organic scaffold for diverse applications .

科学的研究の応用

Biomedical Applications

H-Orn(Fmoc)-OH is used in the synthesis of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for various biological, biomedical, and biotechnological applications .

Summary of the Application

PHGs are used in drug delivery, tissue engineering, and as scaffolds for cell growth . They are advantageous due to their chemical and physical responsiveness to stimuli, intrinsic biocompatibility, chemical accessibility, tunability, and the generation of a physiologically relevant environment for in vitro experiments .

Methods of Application or Experimental Procedures

In one study, a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, was synthesized. These peptides contain an aliphatic region and a Lys residue. The acetyl group at the N-terminus of these peptides was replaced by aromatic portions, such as the Fmoc protecting group .

Results or Outcomes

The study found that only the Fmoc-derivatives of series K retained their ability to form gels. Among them, the Fmoc-K3 hydrogel was the most rigid (G’ = 2526 Pa) and acted as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Drug Delivery Systems

H-Orn(Fmoc)-OH is used in the creation of new peptide-based hydrogelators, such as Fmoc-FFRRVR , which are based on N-fluorenylmethoxycarbonyl-diphenylalanine (Fmoc-FF). These hydrogelators are used in drug delivery systems .

Summary of the Application

Short peptides with self-assembled nanostructures are widely applied in the areas of drug delivery systems and biomaterials . The newly discovered hydrogel not only retains some excellent performances of Fmoc-FF, but also can be used as a drug carrier for biomedical applications .

Methods of Application or Experimental Procedures

In this study, a new peptide-based hydrogelator (Fmoc-FFRRVR) was created based on N-fluorenylmethoxycarbonyl-diphenylalanine (Fmoc-FF) through an approach to improve its hydrophilicity . Fmoc-FFRRVR prefers to form a hydrogel under mild conditions, and the gelation time is only 2 seconds .

Results or Outcomes

Fmoc-FFRRVR self-assembles into organized arrays of β-sheets in nanofibers via π-stacking of Fmoc-FF, which are supported by circular dichroism and fluorescence emission spectroscopy . Rheology results confirm that the hydrogel of Fmoc-FFRRVR is elastic, reversible and injectable .

Bioprinting Applications

H-Orn(Fmoc)-OH is used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, which are proposed as a scaffold for bioprinting applications .

Summary of the Application

Bioprinting is a technique used to create three-dimensional cell patterns in a confined space using 3D printing technologies, where cell function and viability are preserved within the printed construct . The series K peptides, which contain an aliphatic region and a Lys residue, are used as a scaffold for these applications .

Methods of Application or Experimental Procedures

In this study, six analogues of the series K were synthesized, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .

Results or Outcomes

The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication . These results describe a gelification process, allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking) .

Safety And Hazards

将来の方向性

The use of Fmoc-protected peptides, such as “H-Orn(Fmoc)-OH”, in the formation of hydrogels has been gaining interest due to their ease of synthesis and potential applications as functional materials . These hydrogels could be used for various biomedical applications, including drug delivery and diagnostic tools for imaging .

特性

IUPAC Name |

(2S)-2-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c21-18(19(23)24)10-5-11-22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQSWMYLYLRAMJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Orn(Fmoc)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。